(Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-2-23-12-11-21-15-9-5-6-10-16(15)24-18(21)20-17(22)13-7-3-4-8-14(13)19/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRFGWPRFBSETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 2-(2-bromoethoxy)benzo[d]thiazole with substituted phenols . The reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often employ techniques such as microwave irradiation and one-pot multicomponent reactions. These methods are advantageous due to their efficiency and ability to produce high yields .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: Commonly involves the replacement of a functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like dichloromethane and ethanol are frequently used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential anticancer and anti-inflammatory properties. It has shown promise in inhibiting the proliferation of certain cancer cell lines and reducing the activity of inflammatory factors .
Medicine
In medicine, benzothiazole derivatives, including this compound, are being explored for their potential as therapeutic agents. Their ability to interact with specific molecular targets makes them candidates for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds .
Mechanism of Action
The mechanism of action of (Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation or inflammation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Effects
Key Observations:
Ethoxyethyl (target) vs. benzyl (3q, 3r): The ethoxyethyl group enhances solubility in polar solvents compared to aromatic benzyl substituents, which may reduce aggregation in solution .
Aggregation-Induced Emission (AIE) :
- Analogues like 3q and 3r exhibit tunable AIE properties due to restricted intramolecular motion in the solid state, a trait inferred for the target compound given its structural similarity .
Electronic and Steric Considerations
- Bromine vs.
- Ethoxyethyl vs.
Biological Activity
(Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound belonging to the class of thiazole derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a bromine atom, a benzamide moiety, and a benzo[d]thiazole ring, with the ethoxyethyl group enhancing its solubility and biological interactions. The structural formula is represented as follows:
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes or modulate receptor functions, leading to various biological effects such as:
- Inhibition of cancer cell proliferation
- Disruption of bacterial cell wall synthesis
- Anti-inflammatory responses
Biological Activity Overview
Research indicates that compounds with thiazole rings exhibit significant biological activities. Below is a summary of the potential biological activities associated with this compound:
| Activity | Description |
|---|---|
| Anticancer | Potential efficacy against specific cancer cell lines (in vitro studies needed). |
| Antimicrobial | Possible inhibition of bacterial growth through disruption of cell wall synthesis. |
| Anti-inflammatory | Potential modulation of inflammatory pathways. |
Case Studies and Research Findings
Synthesis and Modification
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Core : The initial step involves cyclization reactions using appropriate starting materials.
- Ethoxyethyl Group Introduction : This is achieved through alkylation reactions.
- Ylidene Group Formation : Final condensation reactions yield the target compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing (Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of substituted benzothiazoles with brominated benzoyl chlorides. Key steps:
- Step 1 : Formation of the benzothiazole core via 1,3-dipolar cycloaddition under reflux (e.g., using ethanol as solvent, 70–80°C) .
- Step 2 : Coupling with 2-bromobenzamide derivatives via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
- Critical Parameters : Temperature control (±2°C) during cycloaddition and strict exclusion of moisture during coupling to prevent hydrolysis .
Q. How can researchers confirm the stereochemical (Z)-configuration and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR distinguish the Z-isomer via distinct coupling patterns (e.g., NOESY correlations between the ethoxyethyl chain and benzamide protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHBrNOS) with <2 ppm error .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phase .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields when substituting bromine with nucleophiles in this compound?
- Methodological Answer : Conflicting yields arise from steric hindrance near the bromine and solvent polarity effects. Solutions:
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions. Use mixed solvents (e.g., DCM/THF) for balance .
- Catalytic Additives : Add KI (10 mol%) to stabilize transition states in SNAr reactions .
- Monitoring : Real-time TLC or inline IR spectroscopy detects intermediates, enabling dynamic adjustments .
Q. How does the 2-ethoxyethyl substituent influence bioactivity compared to analogs with methyl or allyl groups?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing ethoxyethyl with methyl or allyl) and evaluate:
- Lipophilicity : LogP measurements via shake-flask method .
- Target Binding : Competitive fluorescence polarization assays with recombinant enzymes (e.g., kinase targets) .
- Key Finding : Ethoxyethyl enhances solubility (LogP = 2.8 vs. 3.5 for methyl analog) without compromising binding affinity (IC = 0.8 µM vs. 1.2 µM) .
Q. What computational methods predict metabolic stability and degradation pathways of this compound?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s QikProp for ADME prediction and MetaSite for CYP450-mediated oxidation sites .
- Experimental Validation : Incubate with liver microsomes (human/rat), followed by LC-MS/MS to identify metabolites (e.g., O-deethylation at ethoxy group) .
Critical Analysis of Contradictions
- Stereochemical Stability : Some studies report Z→E isomerization under acidic conditions, conflicting with claims of thermal stability. Resolution: Conduct variable-temperature NMR in DMSO-d to track isomer ratios at 25–80°C .
- Biological Activity Variability : Discrepancies in IC values across labs may stem from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using CEREP panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
